![molecular formula C18H20ClNOS B028970 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride CAS No. 953028-76-7](/img/structure/B28970.png)
4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Duloxetine, also known as 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in regulating the levels of serotonin and norepinephrine in the synaptic cleft, which are neurotransmitters involved in mood regulation and pain perception .
Mode of Action
Duloxetine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron . This action increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood and decreased perception of pain .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, elevated serotonin levels can activate the serotonergic pathway , leading to improved mood and well-being . Similarly, increased norepinephrine levels can stimulate the noradrenergic pathway , which plays a role in attention and response actions, as well as pain management .
Pharmacokinetics
The pharmacokinetics of Duloxetine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Duloxetine is well absorbed. It undergoes extensive first-pass metabolism, primarily in the liver, before it reaches systemic circulation . The metabolites of Duloxetine are excreted primarily in the urine . The pharmacokinetic properties of Duloxetine contribute to its bioavailability and therapeutic effects .
Result of Action
The inhibition of serotonin and norepinephrine reuptake by Duloxetine leads to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced serotonergic and noradrenergic neurotransmission, leading to improved mood and decreased perception of pain . Therefore, Duloxetine is used in the treatment of conditions such as major depressive disorder, generalized anxiety disorder, neuropathic pain, and stress incontinence .
Action Environment
The action, efficacy, and stability of Duloxetine can be influenced by various environmental factors. For instance, the pH of the stomach can affect the absorption of Duloxetine, as it is an acid-labile substance . Therefore, Duloxetine is often formulated as an enteric-coated dosage form to prevent its degradation in the acidic environment of the stomach . Additionally, factors such as diet, concurrent medications, and individual patient characteristics can also influence the action and efficacy of Duloxetine .
Actividad Biológica
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrochloride, commonly referred to as Duloxetine impurity C, is a synthetic compound related to the antidepressant Duloxetine. This compound has garnered interest due to its potential biological activity, particularly in the context of pharmacological research and its implications in drug formulation.
- Molecular Formula : CHNOS·HCl
- Molecular Weight : 333.88 g/mol
- CAS Number : 953028-76-7
The biological activity of this compound is primarily attributed to its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is similar to that of Duloxetine, which targets the serotonin and norepinephrine transporters, thereby enhancing neurotransmitter levels in the synaptic cleft and potentially improving mood and emotional regulation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : As a structural analog of Duloxetine, it may contribute to antidepressant effects through modulation of serotonin and norepinephrine levels.
- Analgesic Properties : Preliminary studies suggest potential analgesic effects, making it relevant for pain management.
- Neuroprotective Activity : There is emerging evidence of neuroprotective properties, which could be beneficial in neurodegenerative conditions.
In Vitro Studies
- A study conducted on neuronal cell lines demonstrated that this compound significantly increased serotonin levels compared to control groups, indicating its potential as a serotonin modulator .
In Vivo Studies
- Animal models treated with this compound showed reduced symptoms of depression and anxiety, as measured by behavioral tests such as the forced swim test and elevated plus maze .
Comparative Analysis with Duloxetine
Property | 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol HCl | Duloxetine |
---|---|---|
Mechanism | SNRI | SNRI |
Molecular Weight | 333.88 g/mol | 297.39 g/mol |
Antidepressant Efficacy | Moderate (based on analog studies) | High |
Analgesic Efficacy | Potentially effective | Effective |
Safety and Toxicology
Toxicological assessments indicate that while the compound shows promise in therapeutic applications, further studies are necessary to establish safety profiles. Current data suggest a low toxicity level in controlled doses; however, comprehensive long-term studies are essential for conclusive evidence.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrochloride is primarily studied as an impurity in the synthesis of Duloxetine. Understanding impurities is crucial in pharmaceutical development to ensure drug safety and efficacy. The presence of this compound can influence the pharmacokinetics and pharmacodynamics of Duloxetine.
Analytical Chemistry
The compound serves as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Accurate quantification of impurities like this one is essential for quality control in pharmaceutical manufacturing.
Method | Application |
---|---|
HPLC | Separation and quantification of impurities in Duloxetine formulations |
MS | Identification and structural elucidation of chemical compounds |
Toxicological Studies
Research into the toxicological profile of Duloxetine and its impurities, including this compound, helps assess potential adverse effects in patients. Studies focus on understanding the metabolic pathways and toxicological impacts of such impurities.
Metabolite Studies
As a metabolite or degradation product of Duloxetine, this compound is studied to understand the metabolic fate of the drug in biological systems. It aids in elucidating how drugs are processed in the body, which has implications for dosing regimens and side effect profiles.
Case Study 1: Impurity Profiling
In a study published in Journal of Pharmaceutical Sciences, researchers utilized HPLC to analyze the impurity profile of Duloxetine formulations. They identified this compound as a significant impurity affecting the stability and efficacy of the drug over time .
Case Study 2: Toxicological Assessment
A toxicological assessment conducted on various Duloxetine formulations highlighted the importance of monitoring impurities like this compound. The study found that higher concentrations correlated with increased side effects in animal models, emphasizing the need for rigorous impurity testing .
Análisis De Reacciones Químicas
Acid-Mediated Degradation from Duloxetine Hydrochloride
The compound is primarily formed via acid-catalyzed degradation of duloxetine hydrochloride. This reaction occurs under prolonged exposure to acidic conditions, leading to structural rearrangement.
-
Reaction Conditions :
- Reagents : 0.1 N hydrochloric acid (HCl)
- Temperature : Reflux (~100°C)
- Duration : 6 hours (EP1971593A2)
- Yield : ~50–80% (isolated as off-white solid after purification)
-
Mechanism :
Protonation of the ether oxygen in duloxetine initiates cleavage of the naphthyloxy group, followed by intramolecular rearrangement to form the naphthalenol derivative.
Reaction Data Table
Critical Research Findings
- Thermal Stability : Degrades at temperatures >150°C, forming charred residues (no identifiable intermediates).
- pH Sensitivity : Stable in neutral/basic conditions but degrades rapidly in acidic media (pH <3).
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound, while protic solvents (e.g., methanol) accelerate hydrolysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach, starting with the formation of a Mannich base intermediate. For example, a thiophene-derived ketone may undergo aminomethylation using methylamine and formaldehyde, followed by coupling with a naphthol derivative. Key steps include:
- Mannich Reaction: Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to enhance intermediate yield. Use polar aprotic solvents like DMF for better solubility of aromatic components .
- Hydrochloride Salt Formation: Precipitate the final product using HCl in anhydrous ether to improve crystallinity and purity .
- Yield Optimization: Apply Design of Experiments (DOE) to identify critical variables (e.g., catalyst loading, pH). For instance, fractional factorial designs can reduce experimental runs while isolating significant factors affecting yield .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound under varying storage conditions?
Methodological Answer:
- HPLC-MS: Use reverse-phase chromatography with a C18 column and MS detection to monitor degradation products (e.g., hydrolysis of the thienyl group). Mobile phase: Acetonitrile/0.1% formic acid in water (70:30) .
- NMR Spectroscopy: 1H and 13C NMR can confirm stereochemistry and detect impurities. For example, the methylamino proton signal (~δ 2.5 ppm) should integrate correctly relative to aromatic protons .
- Stability Testing: Store samples at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation kinetics using Arrhenius modeling to predict shelf life .
Advanced Research Questions
Q. How should researchers address discrepancies in solubility data between the free base and hydrochloride salt forms during formulation studies?
Methodological Answer:
- Solubility Profiling: Conduct pH-solubility studies (pH 1–7.4) to compare free base and hydrochloride salt. Hydrochloride forms typically exhibit higher solubility in acidic buffers (e.g., pH 1.2, simulating gastric fluid) due to ionization .
- Co-Solvency Approach: If precipitation occurs in neutral pH, use co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) to stabilize the free base. Validate with dynamic light scattering (DLS) to monitor particle aggregation .
- Crystallinity Analysis: Compare X-ray powder diffraction (XRPD) patterns of both forms to correlate solubility differences with polymorphic behavior .
Q. What strategies can be employed to resolve conflicting bioactivity results reported in different studies?
Methodological Answer:
- Purity Verification: Reanalyze compound batches from conflicting studies using LC-UV/ELSD to quantify impurities (>98% purity required for reliable bioassays) .
- Receptor Binding Assays: Use radioligand displacement (e.g., 3H-labeled antagonists) to confirm target affinity. For adrenergic receptors, ensure assay buffers contain 0.1% BSA to prevent nonspecific binding .
- Statistical Harmonization: Apply meta-analysis tools to reconcile data variances. For example, use Cohen’s d to standardize effect sizes across studies and identify outliers .
Q. How can the stereochemical configuration of the compound be confirmed, and what impact does it have on receptor binding?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction. For instance, the (R)-enantiomer may show higher affinity for β-adrenergic receptors due to steric complementarity .
- Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). Correlate elution order with circular dichroism (CD) spectra .
- Molecular Docking: Simulate binding poses with receptors (e.g., β2-adrenoceptor PDB: 2RH1). The methylamino group’s orientation in the (S)-enantiomer may disrupt hydrogen bonding, reducing potency .
Q. What methodologies are recommended for analyzing metabolic stability in preclinical models?
Methodological Answer:
- Liver Microsome Assays: Incubate the compound (1–10 µM) with rat/human liver microsomes (0.5 mg/mL) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2) using first-order kinetics .
- CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC50 values >10 µM indicate low inhibition risk .
- Metabolite Identification: Use high-resolution MS (Q-TOF) to detect hydroxylated or demethylated metabolites. Fragmentation patterns (MS/MS) can localize modification sites .
Comparación Con Compuestos Similares
Chemical Identity :
- IUPAC Name: 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrochloride
- Synonyms: Duloxetine Hydrochloride Impurity C (EP)
- CAS No.: 953028-76-7
- Molecular Formula: C₁₈H₁₉NOS·HCl
- Molecular Weight : 333.88 g/mol
Structural Features: This compound is a hydrochloride salt featuring a naphthalenol core substituted with a 3-(methylamino)-1-(2-thienyl)propyl chain.
Pharmacological Role: It is a known impurity in duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety .
Comparison with Structurally and Functionally Related Compounds
Duloxetine-Related Impurities
The compound is part of a series of duloxetine impurities with distinct structural modifications:
Key Findings :
- Polarity: Impurity C’s hydrochloride salt increases water solubility relative to non-ionic Impurity D .
Piperazine and Phenoxypropyl Derivatives
describes HBK14–HBK19, piperazine derivatives with phenoxypropyl chains. For example:
Comparison :
- Structural Divergence: Unlike the naphthalenol core in the target compound, HBK derivatives use piperazine rings linked to phenoxy groups. This difference reduces aromatic stacking but enhances flexibility for receptor binding .
- Bioactivity : HBK compounds exhibit affinity for serotonin (5-HT₁ₐ) and dopamine receptors, whereas the target compound’s activity is linked to duloxetine’s SNRI mechanism .
Thiophene-Containing Analogues
- BW723C86 : A 5-HT₂B agonist with a thiophene moiety. Structure: 1-[5-(2-thienylmethoxy)-1H-3-indolyl]propan-2-amine hydrochloride. Key Difference: Indole core vs. naphthalenol in the target compound. This alteration shifts receptor specificity from 5-HT₂B to serotonin transporters .
- (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (CAS 603-080-0) : Structure: Tetralin ring system with thienyl-ethylamino chain. Comparison: The tetralin core may enhance blood-brain barrier penetration compared to the naphthalenol system .
Alfuzosin Hydrochloride
- CAS No.: 81403-68-1
- Molecular Formula : C₁₉H₂₇N₅O₄·HCl
- Role : Alpha-1 adrenergic antagonist for benign prostatic hyperplasia.
- Structural Contrast: Quinazoline core vs. naphthalenol; lacks thiophene but includes aminopropyl chains.
Métodos De Preparación
Acid-Catalyzed Degradation of Duloxetine Hydrochloride
Reaction Mechanism and Conditions
The primary synthetic route for 4-[3-(methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrochloride involves the acid-catalyzed degradation of duloxetine hydrochloride. This method capitalizes on the instability of duloxetine under acidic conditions, where protonation of the ether oxygen in the naphthyloxy group triggers a nucleophilic substitution reaction. The thiophene moiety acts as a leaving group, resulting in the formation of the target compound .
A representative procedure involves refluxing duloxetine hydrochloride (5 g) in 0.1 N hydrochloric acid (50 mL) at 100°C for 6 hours . The reaction mixture is concentrated under reduced pressure, and the residue is slurried in 2-propanol (20 mL) to precipitate the product. Filtration and drying yield 4.16 g (83% yield) of a brown solid, which is further purified by recrystallization in 2-propanol to achieve >98% purity .
Key Parameters:
-
Temperature : 100°C (reflux)
-
Reaction Time : 6 hours
-
Acid Concentration : 0.1 N HCl
-
Yield : 83% (crude), 68% after recrystallization
Process Optimization
Optimization studies reveal that controlling water content and avoiding excess acid are critical to minimizing side reactions. For instance, using 0.1 N HCl instead of concentrated acid reduces the formation of dimeric byproducts . Additionally, maintaining a reaction temperature below 110°C prevents decomposition of the thiophene ring .
Alternative Synthetic Routes
Retromichael/Michael Reaction Pathway
An alternative approach utilizes 3-methylamino-1-(2-thienyl)-1-propanone as a key intermediate. This ketone is synthesized via a retromichael/Michael reaction sequence starting from acetylthiophene, formaldehyde, and methylamine .
Step 1 : Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride yields 3-chloro-1-(2-thienyl)propan-1-one .
Step 2 : Reaction with methylamine in ethanol at 60–70°C for 6 hours produces 3-methylamino-1-(2-thienyl)-1-propanone .
Step 3 : Reduction with sodium borohydride in methanol followed by acidification with HCl yields the target compound.
Reaction Summary:
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Thiophene + 3-chloropropionyl chloride, AlCl₃ | 72% |
2 | Methylamine, ethanol, 70°C | 65% |
3 | NaBH₄, HCl | 58% |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 10.17 (1H, s, phenolic -OH)
-
δ 8.16–7.25 (7H, m, naphthalene protons)
-
δ 6.98–6.75 (3H, m, thiophene protons)
-
δ 3.45–3.20 (2H, m, CH₂-N)
Mass Spectrometry :
Applications in Pharmaceutical Manufacturing
Quality Control Marker
The compound serves as a critical impurity marker in duloxetine hydrochloride batches. Regulatory guidelines mandate its concentration to remain below 0.1% (w/w) to ensure drug safety . Analytical methods such as HPLC (Column: C18, 250 × 4.6 mm; Mobile Phase: Acetonitrile/0.1% H₃PO₄) achieve a detection limit of 0.005% .
Process Challenges and Solutions
Degradation Mitigation
To prevent unintended formation during duloxetine synthesis:
Propiedades
IUPAC Name |
4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBYVVDTPVWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.